molecular formula C6H11ClO3 B2460858 Methyl 2-chloro-3-methoxybutanoate CAS No. 134220-14-7

Methyl 2-chloro-3-methoxybutanoate

Cat. No.: B2460858
CAS No.: 134220-14-7
M. Wt: 166.6
InChI Key: PNZMONLMUQDBJM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methoxybutanoate is an organic compound with the molecular formula C6H11ClO3 and a molecular weight of 166.6 g/mol . It is a chiral molecule, often used in various chemical syntheses and research applications. The compound is characterized by the presence of a chloro group, a methoxy group, and a butanoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2-chloro-3-methoxybutanol with methanol and a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted butanoates.

    Oxidation: Formation of 2-chloro-3-methoxybutanoic acid or corresponding aldehydes.

    Reduction: Formation of 2-chloro-3-methoxybutanol.

Scientific Research Applications

Methyl 2-chloro-3-methoxybutanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of potential drug candidates.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-methoxybutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester and methoxy groups participate in oxidation and reduction reactions. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-3-methoxybutanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and research applications .

Properties

IUPAC Name

methyl 2-chloro-3-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMONLMUQDBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134220-14-7
Record name methyl 2-chloro-3-methoxybutanoate
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